Structural Differentiation: Unique Molecular Formula and Sugar Composition vs. CR1 and CR3
Lobophorin CR-2 (6) possesses a molecular formula of C61H90N2O22 (MW 1203.37) with 18 degrees of unsaturation [1]. This differs from CR1 (5, C61H92NO20, 17 degrees of unsaturation) and CR3 (7, C61H90N2O23, 18 degrees of unsaturation) [1]. The 16 amu difference between CR2 and lobophorin B reflects distinct sugar moiety composition [1]. NMR analysis confirmed the presence of three sugar units including a 3-amino-2,3,6-trideoxy sugar and a nitro sugar [1].
| Evidence Dimension | Molecular composition |
|---|---|
| Target Compound Data | C61H90N2O22, MW 1203.37, 18 degrees of unsaturation |
| Comparator Or Baseline | CR1: C61H92NO20, MW 1179.41, 17 degrees of unsaturation; CR3: C61H90N2O23, MW 1219.37, 18 degrees of unsaturation |
| Quantified Difference | CR2 vs. CR1: Δ 24 amu, +1 N, +2 O; CR2 vs. CR3: Δ -16 amu, same C, H, N, -1 O |
| Conditions | HRESIMS and NMR spectroscopic analysis (CDCl3, 500/125 MHz) |
Why This Matters
Structural uniqueness determines distinct biological activity profiles, preventing interchangeable use in mechanistic studies or drug discovery campaigns.
- [1] Cruz, P. G., Fribley, A. M., Miller, J. R., Larsen, M. J., Schultz, P. J., Jacob, R. T., Tamayo-Castillo, G., Kaufman, R. J., & Sherman, D. H. (2015). Novel Lobophorins Inhibit Oral Cancer Cell Growth and Induce Atf4- and Chop-Dependent Cell Death in Murine Fibroblasts. ACS Medicinal Chemistry Letters, 6(8), 877–881. View Source
